molecular formula C₁₄H₁₈N₂O B1145550 3-(Diethylamino)-8-methyl-2(1H)-quinolinone CAS No. 113225-33-5

3-(Diethylamino)-8-methyl-2(1H)-quinolinone

Cat. No.: B1145550
CAS No.: 113225-33-5
M. Wt: 230.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylamino)-8-methyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with diethylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by subsequent reactions to form the desired quinolinone structure . The reaction conditions often include the use of solvents such as dichloroethane and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the quinolinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(Diethylamino)-8-methyl-2(1H)-quinolinone has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone stands out due to its unique combination of a quinolinone core with diethylamino and methyl substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(diethylamino)-8-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-16(5-2)12-9-11-8-6-7-10(3)13(11)15-14(12)17/h6-9H,4-5H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEECZVRALZHWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=CC=CC(=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113225-33-5
Record name 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113225335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74DX3YC4BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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